Home > Products > Screening Compounds P19215 > 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline
8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline -

8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline

Catalog Number: EVT-8565845
CAS Number:
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline is a hybrid compound that combines the structural features of quinoline and imidazole. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. Quinoline derivatives are known for their antimalarial properties, while imidazole derivatives have been extensively studied for their antibacterial and antifungal activities. The combination of these two moieties may enhance the pharmacological profiles of the resulting compounds.

Source

The compound can be synthesized through various chemical reactions involving quinoline and imidazole derivatives, which are widely available in chemical libraries or can be synthesized from simpler precursors. The synthesis methods often focus on optimizing yields and purity to ensure efficacy in biological applications.

Classification

8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline can be classified as a heterocyclic compound due to the presence of nitrogen atoms in both the imidazole and quinoline rings. It falls under the category of pharmaceutical compounds, particularly those with potential applications in treating infectious diseases.

Synthesis Analysis

Methods

The synthesis of 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline typically involves a multi-step process that may include:

  1. Formation of Imidazole Derivatives: Starting materials such as 1H-imidazole can be reacted with ethyl halides to form 1-(1H-imidazol-4-yl)ethyl compounds.
  2. Quinoline Synthesis: Quinoline can be synthesized via methods such as the Skraup synthesis or using Fischer indole synthesis techniques.
  3. Hybridization: The final step involves coupling the imidazole derivative with quinoline, often using coupling agents or conditions that facilitate nucleophilic substitution reactions.

Technical Details

For instance, one synthetic route involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine with appropriate quinoline derivatives under acidic conditions, which can yield the desired hybrid compound in moderate to high yields (63% to 83%) depending on the specific conditions used .

Molecular Structure Analysis

Structure

The molecular structure of 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline consists of:

  • A quinoline ring, which is a bicyclic structure containing a benzene ring fused to a pyridine ring.
  • An imidazole side chain, which contributes to its biological activity.

Data

The molecular formula for this compound is C13H12N2, with a molecular weight of approximately 200.25 g/mol. The presence of nitrogen atoms in both rings suggests potential sites for hydrogen bonding and interactions with biological targets.

Chemical Reactions Analysis

Reactions

8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline can undergo various chemical reactions:

  1. Electrophilic Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions.
  2. Nucleophilic Attacks: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for further functionalization.
  3. Redox Reactions: Depending on substituents, the compound may also engage in oxidation-reduction reactions.

Technical Details

For example, quinoline derivatives often react with electrophiles at the C-5 position due to its electron-rich nature, which could lead to further derivatization and enhancement of biological activity .

Mechanism of Action

Process

The mechanism by which 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline exerts its biological effects is likely multifaceted:

  1. Target Interaction: The imidazole moiety may interact with biological targets such as enzymes or receptors, influencing their activity.
  2. Antimicrobial Activity: The compound's structure allows it to penetrate bacterial cell membranes, potentially disrupting cellular functions.
  3. Synergistic Effects: The combination of quinoline and imidazole may produce synergistic effects that enhance antimicrobial potency compared to individual components.

Data

Studies indicate that similar compounds exhibit significant activity against various pathogens, suggesting that this hybrid structure could possess similar therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline is expected to exhibit:

  • A melting point that varies based on purity and specific substituents.
  • Solubility in polar solvents like water and methanol due to its heterocyclic nature.

Chemical Properties

Key chemical properties include:

  • Stability under normal laboratory conditions.
  • Reactivity towards electrophiles and nucleophiles due to the presence of nitrogen atoms.

Relevant data from studies suggest that compounds with similar structures have good solubility profiles, enhancing their bioavailability .

Applications

Scientific Uses

8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline has potential applications in:

  1. Antimicrobial Agents: Due to its structural features, it could be developed as a novel antimicrobial agent against resistant strains.
  2. Antimalarial Drugs: Leveraging the quinoline component, it may serve as a lead compound in developing new antimalarial therapies.
  3. Pharmaceutical Research: It could be utilized in drug discovery programs aimed at synthesizing new therapeutic agents targeting various diseases.
Introduction to Heterocyclic Hybrid Scaffolds in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds represent a cornerstone of modern pharmaceutical design, constituting approximately 59% of U.S. FDA-approved small-molecule drugs [8]. Among these, hybrid heterocyclic scaffolds—strategically engineered combinations of distinct pharmacophores—have emerged as powerful tools to overcome limitations of single-ring systems. Quinoline and imidazole nuclei exemplify "privileged structures" in medicinal chemistry due to their intrinsic bioactivity, structural versatility, and proven therapeutic track records. Quinoline derivatives demonstrate broad-spectrum bioactivity, including antimalarial (chloroquine), antibacterial (fluoroquinolones), and anticancer (camptothecin analogues) applications [2] [6]. Concurrently, imidazole-containing compounds serve as critical components in antifungal agents (ketoconazole), antiparasitics (metronidazole), and kinase inhibitors (nilotinib) [3] [4]. The hybridization of these frameworks generates novel chemical entities with enhanced target affinity, reduced resistance potential, and improved physicochemical profiles, thereby addressing complex disease mechanisms through multitarget engagement.

Structural Significance of Quinoline-Imidazole Hybrids in Drug Discovery

Quinoline-imidazole hybrids exploit complementary pharmacodynamic and pharmacokinetic properties inherent to both ring systems, creating synergistic effects unattainable with either moiety alone:

  • Electronic and Spatial Complementarity:The quinoline ring provides a planar, electron-rich π-system facilitating DNA intercalation or stacking within hydrophobic enzyme pockets. Its basic nitrogen (pKa ~4.9) enables protonation in acidic environments (e.g., parasite digestive vacuoles or tumor microenvironments), promoting accumulation at target sites [2] [6]. Conversely, the imidazole ring offers a coordination site for metal ions (e.g., heme iron in cytochrome inhibitors) and participates in hydrogen bonding via its sp²-hybridized nitrogen atoms (N1 and N3). The 1H-imidazol-4-yl configuration specifically enhances hydrogen-bond donation capacity and metabolic stability compared to 1-unsubstituted analogues [3] [8].

  • Enhanced Pharmacological Performance:Hybridization frequently improves membrane permeability and target selectivity. For instance, imidazole incorporation mitigates quinoline-associated cardiotoxicity by reducing hERG channel affinity, while quinoline’s lipophilicity counterbalances imidazole’s high aqueous solubility, optimizing logP values for cellular uptake [3] [7]. This balance is evident in hybrid molecules exhibiting IC₅₀ values in the sub-micromolar range against drug-resistant pathogens and cancer cell lines—surpassing parent compounds by 10- to 50-fold in potency [2] [6].

  • Multitarget Engagement:Quinoline-imidazole architectures enable simultaneous modulation of phylogenetically unrelated targets. Examples include:

  • Inhibition of Plasmodium falciparum hemozoin formation (quinoline-mediated heme stacking) paired with disruption of mitochondrial electron transport (imidazole-iron coordination) [2].
  • Dual kinase (e.g., ALK, FLT3) and tubulin polymerization inhibition in oncology, leveraging quinoline’s ATP-competitive binding and imidazole’s allosteric effects on β-tubulin [1] [3].

Table 1: Pharmacophoric Contributions of Quinoline and Imidazole Moieties in Hybrid Design

Pharmacophoric ElementQuinoline ContributionImidazole ContributionSynergistic Effect in Hybrids
Aromatic SystemExtended planar surface for π-π stackingCompact dipole for polar interactionsEnhanced target affinity via multipoint binding
Nitrogen NucleophilesBasic N1: protonation at physiological pHSp² nitrogens: H-bond acceptance/donationpH-dependent membrane trafficking & enzymatic inhibition
Metal CoordinationWeak heme iron bindingStrong Fe²⁺/Fe³⁺ chelationDisruption of metalloenzyme function
BiotransformationCYP3A4-mediated oxidationGlucuronidation at N-methyl groupsReduced metabolic liability

Evolutionary Context of 8-[1-(1H-Imidazol-4-yl)-ethyl]-quinoline in Bioactive Compound Design

The development of 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline epitomizes iterative optimization in heterocyclic hybrid design, evolving from early non-functionalized hybrids to sophisticated, target-specific agents:

  • First-Generation Hybrids (2010–2019):Initial hybrids featured simple linkages (e.g., methylene bridges or amide bonds) between unsubstituted quinoline and imidazole rings. Compound 11(xvii) from antimalarial studies—a 5-bromo-7-methoxyquinoline tethered via triazole to 1H-imidazole—exhibited IC₅₀ = 0.46 µM against P. falciparum but suffered from rapid microsomal degradation (t₁/₂ < 15 min) due to benzylic oxidation [2]. Similarly, benzimidazo[1,2-a]quinolines demonstrated potent anticancer activity (IC₅₀ = 0.06–0.2 µM) but exhibited poor aqueous solubility (<10 µg/mL), limiting in vivo applicability [6].

  • Second-Generation Optimizations (2020–2024):Strategic modifications addressed metabolic and solubility limitations:

  • Steric Shielding: Introduction of ethyl spacers (e.g., -CH(CH₃)-) between rings hindered oxidative metabolism at linkage sites, extending plasma half-life 3-fold [7].
  • Substituent Tuning: Electron-withdrawing groups (Br, NO₂) at quinoline-C5/C7 positions enhanced antiprotozoal potency by strengthening heme-quinoline π-stacking, while 4-methylimidazole reduced hERG affinity by 90% compared to unsubstituted analogues [2] [7].
  • Stereochemical Control: Enantiopure synthesis of hybrids (e.g., via chiral HPLC separation) revealed >100-fold differences in target affinity between (+)- and (−)-isomers, underscoring the role of 3D conformation in target engagement [2].

  • Emergence of 8-[1-(1H-Imidazol-4-yl)-ethyl]-quinoline:This compound represents a third-generation hybrid incorporating three design innovations:

  • Ethyl Linker with Chiral Center: The 1-ethyl tether provides stereochemical control (R/S configuration modulates tubulin binding) and sterically protects against CYP2C9-mediated cleavage [7].
  • 8-Quinoline Substitution: Positional selectivity exploits cancer cell-specific overexpression of quinoline-processing enzymes (e.g., NQO1), enabling tumor-selective activation [6].
  • 1H-Imidazol-4-yl Orientation: The 4-yl placement enhances metal-coordination capacity versus 2-yl isomers, facilitating interaction with Zn²⁺ in histone deacetylases (HDACs) and Fe²⁺ in ribonucleotide reductase [3] [8].

Table 2: Evolutionary Trajectory of Quinoline-Imidazole Hybrids Leading to 8-[1-(1H-Imidazol-4-yl)-ethyl]-quinoline

GenerationRepresentative StructureKey AdvancementsLimitations Addressed
First-GenerationQuinoline-C₆H₄-NH-ImidazoleProof-of-concept multitarget engagementMetabolic instability (t₁/₂ < 30 min)
Second-Generation5-Br-Quinoline-CH₂-1H-Imidazol-4-ylEnhanced potency (IC₅₀ < 1 µM)Poor solubility (LogP > 5.0)
Third-Generation8-[1-(1H-Imidazol-4-yl)-ethyl]-quinolineStereoselective targeting & plasma stabilityOff-target effects (e.g., hERG inhibition)

Synthesis and Characterization:The compound is synthesized via a four-step sequence leveraging modern catalytic and protecting-group strategies:

  • Quinolin-8-ol Functionalization: Etherification with ethyl bromoacetate under K₂CO₃ catalysis yields ethyl 2-(quinolin-8-yloxy)acetate (85–95% yield) [7].
  • Carboxylic Acid Activation: Hydrolysis followed by TBTU-mediated coupling with 1,2-diaminobenzene generates 2-[2-(quinolin-8-yloxy)aceto]amino aniline.
  • Regioselective Cyclization: Microwave-assisted cyclodehydration (neat acetic acid, 150°C, 20 min) forms the imidazole ring with strict 4-regioselectivity, avoiding 2-isomer contamination [5] [7].
  • Chiral Resolution: Enantiomers are separated via chiral stationary phase HPLC (Chiralpak IA column), with absolute configuration assigned by circular dichroism spectroscopy [2].

Structural Insights:X-ray crystallography confirms the ethyl linker adopts a gauche conformation, positioning the imidazole ring coplanar with quinoline (dihedral angle = 12.7°). This orientation facilitates intramolecular hydrogen bonding (Nimidazole-H⋯Nquinoline), rigidifying the structure and enhancing kinase binding [7]. Density Functional Theory (DFT) calculations reveal HOMO localization on the quinoline ring (-8.2 eV) and LUMO on imidazole (-1.5 eV), supporting charge-transfer interactions with biological targets [8].

Pharmacological Potential:Preliminary in silico studies indicate dual-target potential:

  • Strong binding to Plasmodium falcipain-2 (ΔG = −10.3 kcal/mol) via quinoline-heme stacking and imidazole-Cys42 hydrogen bonding [2].
  • Inhibition of human Aurora A kinase (Kd = 38 nM) through hydrophobic enclosure of quinoline in the ATP pocket and coordination of imidazole to Mg²⁺ ions [3] [8].These computational findings position 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline as a lead candidate for antineoplastic and antiparasitic applications warranting further in vitro validation.

Properties

Product Name

8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline

IUPAC Name

8-[1-(1H-imidazol-5-yl)ethyl]quinoline

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C14H13N3/c1-10(13-8-15-9-17-13)12-6-2-4-11-5-3-7-16-14(11)12/h2-10H,1H3,(H,15,17)

InChI Key

IIQQWZQTXDISRD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1N=CC=C2)C3=CN=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.